molecular formula C5H9NO B2522939 4-(Methylamino)but-2-YN-1-OL CAS No. 118264-47-4

4-(Methylamino)but-2-YN-1-OL

Cat. No.: B2522939
CAS No.: 118264-47-4
M. Wt: 99.133
InChI Key: IKFFVSYCVWIRMT-UHFFFAOYSA-N
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Description

4-(Methylamino)but-2-YN-1-OL is an organic compound with the molecular formula C5H9NO. It is a yellow to brown sticky oil or semi-solid at room temperature . This compound is notable for its unique structure, which includes both an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)but-2-YN-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with propargyl alcohol (prop-2-yn-1-ol).

    Alkylation: Propargyl alcohol is reacted with methylamine under basic conditions to form this compound. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to deprotonate the alcohol and facilitate the nucleophilic attack by methylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)but-2-YN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: this compound can be oxidized to 4-(Methylamino)but-2-YN-1-al (aldehyde) or 4-(Methylamino)but-2-YN-1-oic acid (carboxylic acid).

    Reduction: Reduction of the alkyne group can yield 4-(Methylamino)but-2-en-1-ol (alkene) or 4-(Methylamino)butan-1-ol (alkane).

Scientific Research Applications

4-(Methylamino)but-2-YN-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)but-2-YN-1-OL depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    4-(Amino)but-2-YN-1-OL: Similar structure but with an amino group instead of a methylamino group.

    4-(Methylamino)but-2-YN-1-al: The aldehyde derivative of 4-(Methylamino)but-2-YN-1-OL.

    4-(Methylamino)but-2-YN-1-oic acid: The carboxylic acid derivative of this compound.

Uniqueness

This compound is unique due to its combination of an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

4-(methylamino)but-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5-7/h6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFVSYCVWIRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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